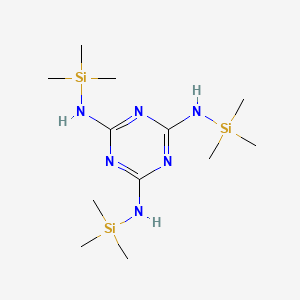
1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(trimethylsilyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(trimethylsilyl)- is a derivative of 1,3,5-triazine, a six-membered heterocyclic aromatic ring This compound is notable for its unique structure, which includes three trimethylsilyl groups attached to the nitrogen atoms of the triazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(trimethylsilyl)- typically involves the reaction of 1,3,5-triazine-2,4,6-triamine (melamine) with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
Melamine+3(Trimethylsilyl chloride)→1,3,5-Triazine-2,4,6-triamine, N,N’,N”-tris(trimethylsilyl)-+3(Hydrochloric acid)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反应分析
Types of Reactions
1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(trimethylsilyl)- undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The triazine ring can undergo oxidation or reduction, leading to different derivatives.
Hydrolysis: The trimethylsilyl groups are susceptible to hydrolysis, especially in the presence of water or moisture.
Common Reagents and Conditions
Substitution: Reagents such as halides or nucleophiles can be used to replace the trimethylsilyl groups.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of trimethylsilyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the trimethylsilyl groups yields 1,3,5-triazine-2,4,6-triamine.
科学研究应用
1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(trimethylsilyl)- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other triazine derivatives and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(trimethylsilyl)- involves its interaction with molecular targets through its triazine ring and trimethylsilyl groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways depend on the specific application and target.
相似化合物的比较
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Lacks the trimethylsilyl groups, making it less hydrophobic and less reactive in certain chemical reactions.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Contains hydroxyl groups instead of amino groups, leading to different chemical properties and applications.
Cyanuric Chloride: A triazine derivative with chlorine atoms, used primarily in the synthesis of herbicides and other chemicals.
Uniqueness
1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(trimethylsilyl)- is unique due to its trimethylsilyl groups, which impart increased hydrophobicity and reactivity. This makes it particularly useful in applications requiring these properties, such as in the synthesis of advanced materials and bioactive compounds.
属性
CAS 编号 |
60585-93-5 |
|---|---|
分子式 |
C12H30N6Si3 |
分子量 |
342.66 g/mol |
IUPAC 名称 |
2-N,4-N,6-N-tris(trimethylsilyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C12H30N6Si3/c1-19(2,3)16-10-13-11(17-20(4,5)6)15-12(14-10)18-21(7,8)9/h1-9H3,(H3,13,14,15,16,17,18) |
InChI 键 |
FEXRJAVEEPAMFE-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)NC1=NC(=NC(=N1)N[Si](C)(C)C)N[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]-](/img/structure/B14619725.png)



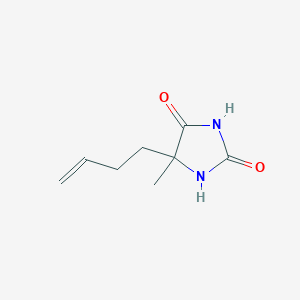
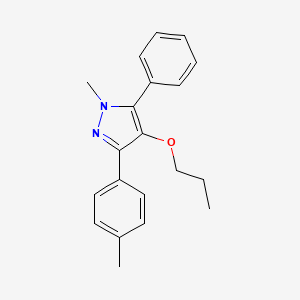
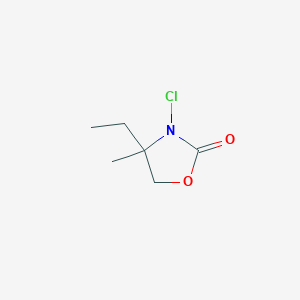
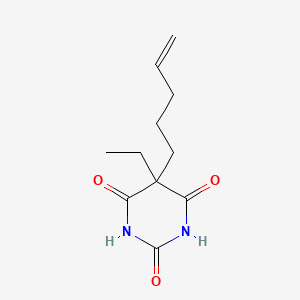

![[1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane]](/img/structure/B14619779.png)
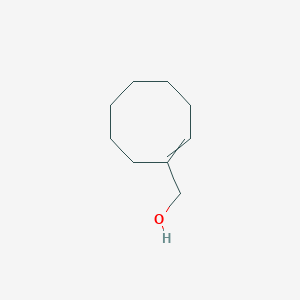
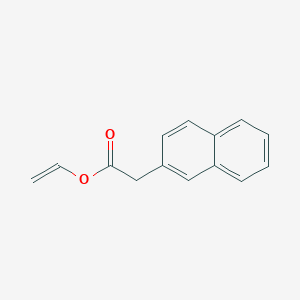
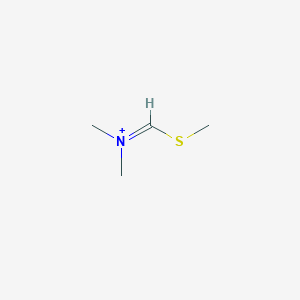
![Methyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14619796.png)
